molecular formula C11H20N4O B13524880 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide

Cat. No.: B13524880
M. Wt: 224.30 g/mol
InChI Key: BKHWMLXLGUGGBB-UHFFFAOYSA-N
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Description

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide typically involves the reaction of an appropriate pyrazole derivative with an ethylamine derivative under controlled conditions. One common method involves the use of a Rh(III)-catalyzed C-H bond functionalization of pyrazole derivatives with internal alkynes . This method provides a straightforward way to synthesize the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyridine: Another pyrazole derivative with similar structural features.

    4-(4-Fluorophenyl)-2-(1H-pyrazol-1-yl)thiazole: A compound containing both pyrazole and thiazole rings.

Uniqueness

2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(ethylamino)-2-methyl-4-pyrazol-1-ylpentanamide

InChI

InChI=1S/C11H20N4O/c1-4-13-11(3,10(12)16)8-9(2)15-7-5-6-14-15/h5-7,9,13H,4,8H2,1-3H3,(H2,12,16)

InChI Key

BKHWMLXLGUGGBB-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CC(C)N1C=CC=N1)C(=O)N

Origin of Product

United States

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